molecular formula C10H19NO B13531922 7-Ethyl-8-oxa-2-azaspiro[4.5]decane

7-Ethyl-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B13531922
M. Wt: 169.26 g/mol
InChI Key: SKNWVGMNILTNOT-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic Synthesis

Spirocyclic systems are a class of bicyclic compounds where the two rings are connected through a single, fully substituted carbon atom. rsc.org This spiro-junction forces the two rings into orthogonal planes, resulting in a distinct three-dimensional structure. rsc.org This inherent three-dimensionality is a key feature that distinguishes spirocycles from their flatter, aromatic counterparts and offers several advantages in modern organic synthesis. rsc.org

The rigid framework of spirocycles allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.gov This conformational restriction can lead to enhanced binding affinity and selectivity, reducing the entropic penalty upon binding to proteins. nih.gov Consequently, spirocyclic motifs have become privileged scaffolds in drug discovery, with several marketed drugs, such as spironolactone (B1682167) and griseofulvin, featuring this structural element. rsc.org

Beyond medicinal chemistry, spirocycles are also valuable as chiral ligands in asymmetric synthesis. The constrained nature of the spiro center can enhance enantioselectivity in catalytic reactions. rsc.org Furthermore, the novelty of spirocyclic structures provides access to unexplored chemical space and new intellectual property. rsc.org

Overview of O- and N-Heterocyclic Spiro[4.5]decane Scaffolds

The incorporation of oxygen (O) and nitrogen (N) atoms into the spiro[4.5]decane framework gives rise to a diverse class of heterocyclic compounds with a wide range of properties and applications. The spiro[4.5]decane system consists of a five-membered ring fused to a six-membered ring at a single carbon atom.

O-Heterocyclic Spiro[4.5]decanes: The inclusion of an oxygen atom, typically within a tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring, leads to oxa-spiro[4.5]decane scaffolds. These motifs are found in various natural products and have been explored for their biological activities. For instance, the synthesis of 1-oxa-8-azaspiro[4.5]decanes has been pursued to develop M1 muscarinic agonists for potential therapeutic applications. nih.gov The development of efficient methods for constructing oxa-spirocyclic frameworks remains an active area of research. researchgate.net

N-Heterocyclic Spiro[4.5]decanes: Nitrogen-containing spiro[4.5]decanes, or aza-spiro[4.5]decanes, are particularly prevalent in medicinal chemistry. nih.gov These scaffolds are considered privileged building blocks in drug discovery due to their three-dimensional character and improved physicochemical properties compared to their monocyclic analogs. researchgate.net Synthetic strategies to access diazaspiro[4.5]decanes and other nitrogenous derivatives are continuously being developed. rsc.org

The combination of both oxygen and nitrogen atoms within the spiro[4.5]decane skeleton, as seen in oxa-aza-spiro[4.5]decanes, offers a rich platform for creating structurally diverse molecules with potential biological significance. researchgate.net A convenient synthesis for 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, highlighting its potential as a precursor for biologically active compounds. researchgate.net

Contextualization of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane within Spirocyclic Chemistry

The specific compound, this compound, belongs to the family of O- and N-heterocyclic spiro[4.5]decanes. Its structure features a piperidine (B6355638) ring (the six-membered nitrogen-containing heterocycle) and a substituted tetrahydrofuran ring (the five-membered oxygen-containing heterocycle) joined at the spiro-center. The ethyl group at the 7-position represents a specific substitution on this parent scaffold.

While detailed research findings specifically on this compound are not extensively available in the public domain, its structural components suggest its relevance within the broader context of spirocyclic chemistry and medicinal chemistry. The 8-oxa-2-azaspiro[4.5]decane core is a known scaffold with potential for developing biologically active compounds. researchgate.net The addition of an ethyl group at a specific position can significantly influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.

The study of related structures provides insight into the potential applications and synthetic strategies that could be applied to this compound. For example, research on various substituted 1-oxa-8-azaspiro[4.5]decanes has demonstrated that modifications to the substituents can lead to compounds with preferential affinity for specific receptors. nih.gov Therefore, this compound represents a specific chemical entity within a well-established and promising class of spirocyclic compounds.

Strategies for Spirocenter Construction

The formation of the quaternary carbon atom that defines the spirocycle is the central challenge in synthesizing these molecules. Both intramolecular and intermolecular approaches have been developed to address this.

Intramolecular strategies involve cyclizing a linear precursor that already contains the necessary atoms for both rings. This approach is often favored for its potential to control stereochemistry.

The Prins cyclization is a powerful acid-catalyzed reaction for forming carbon-carbon and carbon-hetero bonds, making it highly suitable for constructing oxygen-containing rings like the tetrahydropyran moiety in the target scaffold researchgate.net. The reaction typically involves the condensation of an aldehyde with a homoallylic alcohol, which generates an oxocarbenium ion intermediate that is then trapped by the alkene beilstein-journals.orgnih.gov.

This methodology has been adapted for spirocyclization. For instance, rhenium(VII) oxide has been used to catalyze the spirocyclization of hydroxydienones. This process begins with an allylic alcohol isomerization to form a δ-hydroxyketone intermediate, which then generates the necessary oxocarbenium ion to undergo a Prins-type cyclization, yielding the spirocyclic system nih.gov. The versatility of the Prins reaction allows for the synthesis of complex tetrahydropyran-containing macrocycles and spirocycles with a high degree of diastereoselectivity researchgate.netnih.gov.

Table 1: Examples of Prins-Type Cyclization for Spiro-Ring Systems

Catalyst Substrate Type Product Key Feature Reference
Iron Halides / TMS Halides Homoallylic Alcohols Dihydropyrans High diastereoselectivity nih.gov
Rhenium(VII) Oxide Hydroxydienones Spirocycles In situ generation of δ-hydroxyketone intermediate nih.gov

Radical cyclizations provide an effective means to form spirocyclic frameworks, and the use of nitrogen-centered radicals is particularly relevant for constructing azaspirocycles researchgate.net. These reactive intermediates can be generated enzymatically in natural product biosynthesis or through chemical methods in the lab, enabling complex bond formations and cyclizations rsc.org.

In a synthetic context, N-centered radicals can initiate spirocyclization cascades. For example, a new method for the spirocyclization of biaryl ynones is initiated by an N-centered radical under metal- and additive-free conditions, showcasing good functional group tolerance rsc.org. Amidyl radicals, another class of N-centered radicals, can be generated from N-(arylsulfonyl)acrylamides and subsequently engaged in cyclization cascades to produce highly functionalized heterocyclic scaffolds acs.org. These radical pathways offer a powerful and efficient tool for forging complex spirocyclic architectures that might be difficult to access through traditional polar mechanisms researchgate.net.

Lewis acids play a crucial role in promoting cyclization reactions by activating substrates towards nucleophilic attack. In the synthesis of azaspirocycles, Lewis acids can facilitate the formation of key intermediates like N-acyliminium ions, which are potent electrophiles for ring closure.

A notable example is the N-acyliminium spirocyclization of γ-pentenyl-γ-hydroxylactams, which, upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf), yields 1-azaspiro[4.5]-7-decen-2-ones as a single diastereomer clockss.org. The stereochemical outcome is controlled by the addition of the alkene to the N-acyliminium ion from the side opposite to a bulky substituent clockss.org. Similarly, dysprosium triflate (Dy(OTf)₃) has been shown to catalyze intramolecular rearrangements of 2-furylcarbinols bearing an aminoalkyl chain to generate densely functionalized azaspirocyclic scaffolds in a single, highly efficient step researchgate.net.

Table 2: Lewis Acids in Spirocycle Synthesis

Lewis Acid Substrate Intermediate Product Reference
TMSOTf γ-pentenyl-γ-hydroxylactam N-Acyliminium ion 1-azaspiro[4.5]-7-decen-2-one clockss.org
Dy(OTf)₃ 2-furylcarbinol with aminoalkyl chain N/A Azaspirocyclic scaffold researchgate.net

Cascade, or tandem, reactions allow for the construction of complex molecular architectures in a single synthetic operation by combining multiple bond-forming events. This strategy is highly efficient for building spirocyclic skeletons. For instance, a cascade process involving a researchgate.netrsc.org-hydride shift followed by an intramolecular C(sp³)–H activation has been developed to construct spiro-tetrahydroquinoline skeletons researchgate.net.

Radical-based cascades are also prominent. A silver-catalyzed radical cascade involving N-(arylsulfonyl)acrylamides and 1,3-dicarbonyl compounds leads to the one-pot formation of four new bonds and a formal 1,4-aryl migration to produce densely functionalized heterocycles acs.org. Another example combines a Prins cyclization with an aza-Michael reaction in a cascade catalyzed by a chiral phosphoric acid. This process generates a spirocyclic product as a single diastereoisomer with excellent enantioselectivity nih.gov. Such cascade reactions are instrumental in rapidly assembling complex spirocyclic systems from simpler precursors morressier.com.

Intermolecular strategies involve the coming together of two separate molecules to form the spirocyclic ring system. Cycloaddition reactions are a particularly powerful class of intermolecular processes for this purpose.

The [3+2] dipolar cycloaddition is a well-established method for constructing five-membered rings, such as the pyrrolidine (B122466) moiety in the target scaffold. The reaction of azomethine ylides, generated in situ from amino acids like proline, with dipolarophiles can lead to the formation of spirocyclic adducts researchgate.net. A synthetic strategy for the 1-azaspiro[4.5]-7-decen-2-one core, a related structure, utilized a [3+2] dipolar cycloaddition between a nitrile oxide and ethyl acrylate as a key step clockss.org.

More recently, a synergistic approach combining photocatalysis and organocatalysis has been used for the [3+2] cycloaddition of N-cyclopropylanilines with olefins to produce 2-amino-spiro[4.5]decane-6-ones mdpi.com. This method is noted for its mild, metal-free conditions and high diastereoselectivity, aligning with the principles of green chemistry mdpi.com. These cycloaddition strategies provide a direct and atom-economical route to the azaspiro[4.5]decane framework.

An exploration of the synthetic methodologies for this compound and its related analogues reveals a variety of advanced chemical strategies. These methods focus on constructing the characteristic spirocyclic core, with particular attention to controlling stereochemistry. This article details key cycloaddition reactions, strategies for achieving regioselectivity and stereoselectivity, and the design of multi-step syntheses for essential precursors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

7-ethyl-8-oxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C10H19NO/c1-2-9-7-10(4-6-12-9)3-5-11-8-10/h9,11H,2-8H2,1H3

InChI Key

SKNWVGMNILTNOT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCNC2)CCO1

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be an indispensable tool for the complete structural elucidation of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be essential to assign the chemical shifts of all proton and carbon atoms within the molecule.

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformations

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of this compound. This technique would provide precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecular structure.

Should a suitable single crystal be obtained, X-ray diffraction analysis would unequivocally establish the spatial arrangement of the ethyl group relative to the spirocyclic framework. Furthermore, it would reveal the solid-state packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the secondary amine.

Advanced Mass Spectrometry Techniques for Complex Mixture Analysis and Mechanistic Pathway Elucidation

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), would be critical for confirming the molecular formula and investigating the fragmentation patterns of this compound. HRMS would provide a highly accurate mass measurement, confirming the elemental composition.

In the context of its synthesis or potential degradation, techniques like liquid chromatography-mass spectrometry (LC-MS) would enable the analysis of complex mixtures, helping to identify intermediates and byproducts. MS/MS experiments would involve the isolation and fragmentation of the parent ion, providing valuable structural information and aiding in the elucidation of mechanistic pathways. While predicted collision cross-section data is available for the related compound 7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane, specific experimental data for the ethyl derivative is not present. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, would be employed for the identification of key functional groups within this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the alkyl and ethyl groups, and the C-O-C stretch of the ether linkage in the tetrahydropyran (B127337) ring.

Raman spectroscopy, being complementary to IR, would provide additional information, particularly for non-polar bonds. While these techniques are excellent for functional group confirmation, their utility for detailed conformational analysis in a molecule of this complexity is generally more limited compared to NMR and X-ray crystallography.

Computational and Theoretical Investigations of 7 Ethyl 8 Oxa 2 Azaspiro 4.5 Decane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the structure, energetics, and reactivity of complex organic molecules. scirp.org These methods offer a balance between computational cost and accuracy, making them well-suited for the study of spirocyclic systems.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

While specific DFT studies on the reaction mechanisms involving 7-Ethyl-8-oxa-2-azaspiro[4.5]decane are not extensively documented, the principles of applying DFT to similar heterocyclic systems are well-established. DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. For instance, in the synthesis of related oxa-azaspiro[4.5]decane derivatives, DFT could be employed to model the key bond-forming steps, such as cycloaddition reactions. researchgate.net By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility of a proposed synthetic route and understand the factors governing regioselectivity and stereoselectivity.

For a hypothetical reaction involving the formation of the this compound core, DFT could provide the following insights:

Transition State Geometries: Elucidation of the precise three-dimensional arrangement of atoms at the peak of the reaction energy barrier.

Activation Energies: Quantitative prediction of the energy required to overcome the reaction barrier, which correlates with reaction rates.

Thermodynamic Data: Calculation of the change in enthalpy and Gibbs free energy for the reaction, indicating whether the reaction is favorable.

A representative data table for a hypothetical reaction step is shown below.

ParameterValue (kcal/mol)
Energy of Reactants-350.5
Energy of Transition State-330.2
Energy of Products-375.8
Activation Energy20.3
Enthalpy of Reaction-25.3

Conformational Analysis and Energetic Profiles of Spirocyclic Systems

The spirocyclic nature of this compound results in a complex conformational landscape. The relative orientations of the two rings and the positioning of the ethyl substituent can lead to multiple, energetically distinct conformers. Conformational analysis using computational methods is crucial for understanding the molecule's preferred shape and its influence on biological activity or material properties. cdnsciencepub.com

DFT calculations can be used to perform a systematic search of the conformational space. By rotating key dihedral angles and optimizing the geometry of each resulting structure, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to stable conformers. The relative energies of these conformers can be used to predict their populations at a given temperature. For a molecule like this compound, key conformational features would include the chair/boat/twist-boat conformations of the six-membered ring and the envelope/twist conformations of the five-membered ring, as well as the axial versus equatorial positioning of the ethyl group.

A simplified energetic profile for different hypothetical conformers is presented below.

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
A0.0075.3
B1.5015.1
C2.505.5
D4.004.1

Prediction of Spectroscopic Parameters and Structural Validation

Computational methods are highly effective in predicting various spectroscopic parameters, which can be used to validate experimentally determined structures or to interpret complex spectra. scirp.orgrsc.org For this compound, DFT calculations can provide valuable predictions for NMR, IR, and UV-Vis spectroscopy.

NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. scite.ai These predictions, when compared with experimental data, can help in assigning peaks and confirming the connectivity and stereochemistry of the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. rsc.org

Below is a table of hypothetical predicted vs. experimental spectroscopic data.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (ppm, CH₂)3.153.12
¹³C NMR (ppm, Spiro C)85.485.1
IR (cm⁻¹, C-O stretch)10951100
UV-Vis (nm, λmax)210Not available

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. DFT provides a means to calculate and visualize various electronic properties that offer insights into where and how a molecule is likely to react.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: ESP maps illustrate the charge distribution on the molecular surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule, including atomic charges and bond orders.

A table of representative electronic properties is provided below.

Electronic PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy1.2
HOMO-LUMO Gap7.7

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static structures, molecular modeling and dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions.

For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box and allowing the system to evolve over a period of nanoseconds. rsc.org The resulting trajectory provides a wealth of information about the molecule's conformational flexibility. By analyzing the trajectory, one can identify the most populated conformational states and the transitions between them. This is particularly useful for understanding how the molecule might interact with a biological target, as its flexibility can allow it to adapt its shape to a binding site.

MD simulations can also be used to calculate thermodynamic properties, such as the free energy difference between different conformational states, providing a more accurate picture of their relative stabilities than static calculations alone.

Synthetic Applications and Derivative Chemistry of the 7 Ethyl 8 Oxa 2 Azaspiro 4.5 Decane Scaffold

Role as a Privileged Building Block in the Synthesis of Complex Organic Molecules

The 7-ethyl-8-oxa-2-azaspiro[4.5]decane core is considered a privileged scaffold in the design and synthesis of complex organic molecules, particularly those with potential biological activity. A convenient synthesis for 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, highlighting its potential for producing biologically important compounds. researchgate.net The spirocyclic nature of this framework imparts conformational rigidity, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets.

The broader class of spiro[cyclohexane-pyrrolidine] structures, to which this compound belongs, is found in a variety of biologically active alkaloids. clockss.org These include immunosuppressants and compounds with cardiovascular effects. clockss.org Synthetic efforts towards these natural products and their analogues often rely on the construction of the spirocyclic core as a key strategic element. clockss.org The development of methods to access these scaffolds, such as the synthesis of 8-oxa-2-azaspiro[4.5]decane, is therefore of considerable interest. researchgate.net

The utility of oxa-spirocycles, in general, has been enhanced by synthetic methods like iodocyclization, which has enabled the preparation of over 150 different oxa-spirocyclic compounds. nih.gov The incorporation of an oxygen atom into the spirocyclic unit has been shown to improve physicochemical properties, such as increasing water solubility and lowering lipophilicity, which are critical parameters for drug candidates. nih.gov

Derivatization Strategies for Diversification of Spirocyclic Architectures

The functional handles present in the this compound scaffold, namely the secondary amine and the carbon skeleton, provide ample opportunities for structural diversification. These modifications are crucial for exploring the structure-activity relationships (SAR) of new chemical entities.

Modification of the Nitrogen Atom (e.g., N-alkylation, N-acylation)

The nitrogen atom of the azaspirodecane ring is a common site for modification. N-alkylation and N-acylation reactions are routinely employed to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule. For instance, in the related 1-oxa-8-azaspiro[4.5]decane series, N-methylation was a key step in the synthesis of potent muscarinic M1 agonists. nih.gov

The synthesis of N-substituted derivatives of a new spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, was achieved by reacting a keto sulfone with N-alkylaminoethanols. researchgate.net This demonstrates the feasibility of introducing various alkyl groups onto the nitrogen atom of similar spirocyclic systems. Furthermore, the protection of the nitrogen atom with groups like tert-butyloxycarbonyl (Boc) is a common strategy in multi-step syntheses, as seen in the preparation of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. nih.gov The subsequent deprotection allows for further functionalization. chemicalbook.com

Functionalization of the Carbon Skeleton

Development of Novel Spirocyclic Analogues with Varying Heteroatom Positions and Substitutions

The exploration of novel spirocyclic analogues of this compound with different heteroatom arrangements and substitution patterns is a key area of research aimed at discovering new chemical entities with unique properties. For instance, the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides introduces a sulfur atom into the spirocyclic framework, creating a new heterocyclic system. researchgate.net

The development of 6-oxa-spiro[4.5]decane derivatives through a one-pot method merging ring-opening of benzo[c]oxepines and a formal 1,2-oxygen migration highlights the innovative strategies being employed to access novel spirocyclic skeletons. nih.gov Furthermore, the synthesis of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists demonstrates how shifting the position of the heteroatoms can lead to compounds with specific biological activities. nih.gov The systematic modification of these analogues, including the introduction of ethyl and methylene (B1212753) groups, has led to the identification of compounds with improved selectivity. nih.gov

The synthesis of various 2-oxa-7-azaspiro[4.5]decane derivatives has also been a focus, with early methods using Claisen rearrangements and more recent advances employing gold/palladium relay catalysis for diastereoselective synthesis. These examples underscore the continuous efforts to expand the chemical space of spirocyclic compounds by altering the fundamental architecture of scaffolds like this compound.

Future Research Directions and Unexplored Avenues in 7 Ethyl 8 Oxa 2 Azaspiro 4.5 Decane Chemistry

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future efforts in the synthesis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane should prioritize the development of environmentally benign methodologies. This includes the exploration of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction rates and improve yields in the synthesis of various spiro heterocycles. rsc.org The use of greener solvents, such as water or ionic liquids, presents another important avenue. For instance, multicomponent domino reactions in ethanol, catalyzed by ionic liquids, have been successfully employed for the synthesis of other spiro compounds. rsc.org

Biocatalysis offers a powerful and sustainable approach to chemical synthesis. The use of enzymes could enable highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing waste. Research into identifying or engineering enzymes capable of constructing the oxa-azaspiro[4.5]decane skeleton or introducing the ethyl group with high stereoselectivity would be a significant advancement.

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, and enhanced reaction control.
Use of Green Solvents Reduced environmental impact and improved safety profile of the synthesis.
Biocatalysis High selectivity, mild reaction conditions, and potential for asymmetric synthesis.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is crucial for the efficient and selective synthesis of complex molecules like this compound. Transition-metal catalysis has proven to be a powerful tool for the construction of spirocycles. For instance, gold- and palladium-catalyzed relay tandem cyclization reactions have been used to produce dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netscilit.com Future research could explore the application of similar catalytic systems to construct the 7-ethyl substituted analogue. Iridium-catalyzed reactions have also shown promise in the enantioselective synthesis of spiroketals and spiroaminals. acs.org

Organocatalysis has emerged as a complementary and powerful strategy for the synthesis of chiral spiro compounds. Chiral phosphoric acids, thioureas, and squaramides are examples of organocatalysts that have been successfully used in the enantioselective synthesis of various spirocyclic heterocycles. nih.gov The development of organocatalytic methods for the asymmetric synthesis of this compound would be a highly valuable contribution, offering a metal-free alternative to traditional methods.

Innovative Strategies for Absolute Stereochemical Control in Complex Spirocycles

The this compound molecule possesses at least two stereocenters: the spiroatom and the carbon atom bearing the ethyl group. The absolute and relative stereochemistry of these centers is expected to have a profound impact on the biological activity of the molecule. Therefore, the development of synthetic strategies that allow for precise control over the stereochemical outcome is of paramount importance.

Asymmetric catalysis will be a key enabling technology in this regard. Chiral transition-metal complexes and organocatalysts can be designed to induce high levels of enantioselectivity and diastereoselectivity in the key bond-forming reactions that construct the spirocyclic framework. For example, asymmetric intramolecular spiroketalization catalyzed by chiral phosphoramides has been reported for the synthesis of other chiral spiroketals. nih.gov Furthermore, diastereoselective reactions, such as intramolecular Mizoroki–Heck annulations, have been used to construct spiroindolines with good stereocontrol. rsc.org Investigating similar strategies for the synthesis of this compound could provide access to all possible stereoisomers, which is crucial for structure-activity relationship studies.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To fully realize the potential of this compound in areas such as drug discovery, scalable and efficient synthetic routes are required. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing in this respect. Continuous flow reactors can provide better control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. acs.orgnist.gov The synthesis of complex spirocyclic polyketides has been successfully accelerated using flow chemistry, demonstrating the power of this technology for the construction of intricate molecular architectures. acs.org

Automated synthesis platforms can be employed for the high-throughput synthesis of libraries of this compound derivatives with variations in substituents and stereochemistry. wikipedia.org This would enable the rapid exploration of the chemical space around this scaffold and facilitate the identification of compounds with desired biological activities. The integration of flow chemistry with automated workup and purification would create a powerful end-to-end platform for the efficient production of these promising molecules. acs.org

TechnologyPotential Impact on this compound Research
Flow Chemistry Improved reaction control, enhanced safety, and seamless scalability of synthesis. acs.orgnist.gov
Automated Synthesis Rapid generation of compound libraries for high-throughput screening. wikipedia.org
Integrated Systems Efficient and streamlined production from synthesis to purification. acs.org

Discovery of New Chemical Reactivity Patterns for Spiro[4.5]decane Systems

A deeper understanding of the chemical reactivity of the this compound core is essential for its derivatization and the development of novel applications. Future research should focus on exploring the reactivity of both the heterocyclic rings and the carbocyclic portion of the molecule.

One area of interest is the investigation of ring-opening reactions of the spiroketal moiety. Acid-catalyzed ring-opening reactions of spiroketals have been shown to produce functionalized enol ethers, which can serve as versatile intermediates for further transformations. acs.orgacs.org Exploring the selective opening of the oxa- or aza-ring could provide access to a diverse range of new molecular scaffolds.

Furthermore, the functionalization of the spirocyclic core at various positions would be highly valuable. For instance, methods for the selective C-H functionalization of the carbocyclic ring or the derivatization of the nitrogen atom in the pyrrolidine (B122466) ring would allow for the synthesis of a wide array of analogues. A systematic study of the reactivity of the this compound system towards different reagents and reaction conditions will undoubtedly uncover new and unexpected chemical transformations, paving the way for the discovery of novel compounds with unique properties.

Q & A

Q. What established synthetic routes are available for 7-Ethyl-8-oxa-2-azaspiro[4.5]decane?

The synthesis typically involves reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF). Reaction conditions such as temperature (often 80–100°C) and time (12–24 hours) are critical for achieving yields >60%. Acidic workup and recrystallization are used to isolate the product . Alternative routes may involve spirocyclization of pre-functionalized intermediates, but these are less documented in peer-reviewed literature.

Q. What spectroscopic techniques are recommended for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirocyclic framework and ethyl substitution. Key signals include the ethyl group’s triplet (~1.2 ppm in ¹H NMR) and the oxygen/nitrogen-bearing carbons in ¹³C NMR. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) validates the molecular formula. Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .

Q. What are the solubility and storage recommendations for this compound?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For long-term stability, store lyophilized or crystalline samples at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Solutions should be prepared fresh or stored at -20°C for ≤72 hours .

Advanced Research Questions

Q. How does the ethyl group at position 7 influence chemical reactivity and bioactivity?

The ethyl substituent introduces steric hindrance, reducing electrophilic attack at the adjacent nitrogen while enhancing lipophilicity. Computational docking studies suggest the ethyl group stabilizes hydrophobic interactions with enzyme pockets (e.g., cytochrome P450 isoforms), potentially increasing metabolic stability. Comparative assays with non-ethyl analogs show a 2–3-fold improvement in plasma half-life in murine models .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

Discrepancies in enzyme inhibition data (e.g., IC₅₀ values for acetylcholinesterase) arise from variations in assay conditions (pH, temperature) and stereochemical impurities. To address this:

  • Standardize assays using recombinant enzymes and validated substrates.
  • Employ chiral HPLC to isolate enantiomers for individual testing.
  • Cross-validate results with molecular dynamics simulations to identify binding pose inconsistencies .

Q. How can reaction yields be optimized for large-scale synthesis?

Key parameters include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency.
  • Solvent optimization : Switch from DMF to acetonitrile reduces side reactions (e.g., N-alkylation).
  • Temperature gradients : Stepwise heating (50°C → 100°C) minimizes decomposition. Pilot studies report a 75% yield increase when using microwave-assisted synthesis (150°C, 30 minutes) compared to conventional heating .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

Focus on:

  • Core modifications : Replace the oxa group with sulfur or additional nitrogen atoms.
  • Substituent variations : Test methyl, propyl, or aryl groups at position 7.
  • Bioisosteres : Substitute the spirodecane core with bicyclic systems (e.g., azabicyclo[3.2.1]octane). Use in vitro cytotoxicity assays (e.g., HEK293 cells) and in silico ADMET predictions to prioritize candidates. Activity cliffs are often observed with bulkier substituents due to steric clashes .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Spill management : Neutralize acidic or basic residues with bicarbonate or citric acid before disposal. Acute toxicity studies in rats (LD₅₀ > 500 mg/kg) classify it as a Category 4 hazard under GHS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.